2,3,4,9-tetrahydro-1H-carbazol-1-ol
Overview
Description
Synthesis Analysis
The synthesis of carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-ol, often involves complex reactions such as gold-catalyzed cycloisomerization of 3-allenylmethylindoles, leading to regioselective synthesis of elusive carbazole compounds (E. Álvarez et al., 2013). One-pot catalytic asymmetric synthesis methods have also been developed to efficiently produce optically active tetrahydrocarbazoles (Qiong Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-ol, has been elucidated through various spectroscopic techniques and computational analysis. These analyses help in understanding the charge-transfer complexations and the structural aspects of these molecules, which are crucial for their applications in organic electronics and photophysics (Selin Özgün et al., 2017).
Chemical Reactions and Properties
Carbazole derivatives are known for their versatile chemical reactions, including cyclization processes that lead to various heterocyclic compounds. These reactions are influenced by the nature of substituents, catalysts, and solvents used. Studies have shown the potential for creating complex carbazole frameworks through reactions such as the Ullmann cross-coupling and reductive cyclization (Yu‐Zhu Qiu et al., 2018).
Physical Properties Analysis
The physical properties of carbazole derivatives, including solubility, melting points, and crystalline structure, are essential for their application in material science and pharmaceuticals. These properties are determined through comprehensive experimental and computational studies, providing insights into the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, such as its reactivity, stability, and potential for forming charge-transfer complexes, play a significant role in its application in photocatalysis and as an organophotocatalyst. Its excellent redox window and broad applicability have been highlighted in recent research (T. Shang et al., 2019).
Scientific Research Applications
Bacterial Transformation and Derivatization for Pharmacological Applications : A study by Waldau et al. (2009) explored the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, resulting in compounds like 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one, which have potential pharmacological applications. This demonstrates the relevance of microbial processes in modifying such compounds for broader uses (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Anticancer Activity : Chaudhary & Chaudhary (2016) synthesized derivatives of 2,3,4,9-tetrahydro-1H-carbazole and evaluated their anticancer activity. Some derivatives showed significant activity against the A-549 cell line, highlighting the compound's potential in cancer treatment (Chaudhary & Chaudhary, 2016).
Asymmetric Synthesis in Drug Development : Busto, Gotor‐Fernández, & Gotor (2012) developed a chemoenzymatic asymmetric route for preparing enantiopure ramatroban using 2,3,4,9-tetrahydro-1H-carbazol-3-ol. This work demonstrates its importance in synthesizing chiral intermediates for pharmaceuticals (Busto, Gotor‐Fernández, & Gotor, 2012).
Use in Heteroannulated Carbazole Synthesis : Martin & Prasad (2007) reported the use of 2,3,4,9-tetrahydro-1H-carbazol-1-ones in synthesizing heteroannulated carbazoles, demonstrating its utility in creating complex organic structures (Martin & Prasad, 2007).
In Vitro Antitumor Activity and Molecular Design : Murali, Sparkes, & Prasad (2017) synthesized novel heteroannulated carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-one, exhibiting significant in vitro antitumor activity. This suggests its potential as a therapeutic drug against cancer (Murali, Sparkes, & Prasad, 2017).
Antimicrobial Studies : Surendiran, Balasubramanian, & Sivaraj (2008) derived Isoxazolyl and Pyrazolyl 2,3,4,9-tetrahydro-1H-carbazoles and evaluated them for antibacterial and antifungal activities, indicating its potential in antimicrobial applications (Surendiran, Balasubramanian, & Sivaraj, 2008).
Safety And Hazards
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUZLXNKCOCTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395183 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
CAS RN |
1592-62-7 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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